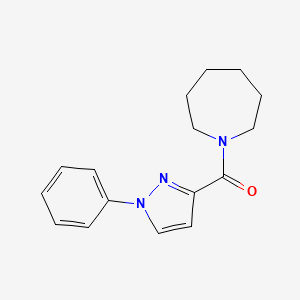![molecular formula C12H14FNO B7511337 N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide, commonly known as FMCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. FMCC is a cyclopropane-containing compound, which makes it structurally unique and interesting for study.
Applications De Recherche Scientifique
FMCC has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, FMCC has been used as a tool to study the function of GABA-A receptors, which are important targets for the treatment of anxiety and epilepsy. In pharmacology, FMCC has been used to develop new drugs that target GABA-A receptors with improved efficacy and safety profiles. In medicinal chemistry, FMCC has been used as a scaffold for the design of new compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of FMCC is related to its interaction with GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. FMCC binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the inhibitory effects of GABA. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
FMCC has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are related to its interaction with GABA-A receptors and the enhancement of GABA-mediated inhibition in the central nervous system. FMCC has also been shown to have muscle relaxant effects, which are related to its interaction with GABA-A receptors in the peripheral nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
FMCC has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, FMCC also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other receptors and enzymes in the central nervous system.
Orientations Futures
There are several future directions for research on FMCC, including the development of new drugs that target GABA-A receptors with improved efficacy and safety profiles, the study of the structural and functional properties of GABA-A receptors, and the investigation of the role of GABA-A receptors in various neurological and psychiatric disorders. Additionally, the synthesis of FMCC derivatives with modified properties could lead to the discovery of new compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of FMCC involves the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid chloride in the presence of N-methylmorpholine. The reaction takes place at room temperature and produces FMCC as a white solid in good yield. The purity of the compound can be further improved through recrystallization.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-14(12(15)10-4-5-10)8-9-2-6-11(13)7-3-9/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEILCAZVCVJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)

![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)